molecular formula C7H14O6 B3041929 Methyl beta-d-fructopyranoside CAS No. 4208-77-9

Methyl beta-d-fructopyranoside

Cat. No.: B3041929
CAS No.: 4208-77-9
M. Wt: 194.18 g/mol
InChI Key: APKXYJAUJLWHFF-MVIOUDGNSA-N
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Description

Structural Context within D-Fructose Glycosides

D-fructose is a ketohexose that can exist in different cyclic forms, primarily as five-membered rings (furanoses) or six-membered rings (pyranoses). When D-fructose reacts with an alcohol like methanol (B129727) in the presence of an acid catalyst, a glycosidic bond is formed at the anomeric carbon (C-2). This reaction, known as Fischer glycosylation, typically yields a mixture of four isomers: the alpha and beta anomers of the furanoside and the pyranoside forms. acs.orgnih.gov

Methyl beta-D-fructopyranoside is the isomer featuring a six-membered pyranose ring with the methyl group in the beta configuration. In this configuration, the pyranose ring adopts a conformation close to an ideal ²C₅ chair. nih.govresearchgate.net The treatment of D-fructose with methanol and an acid catalyst results in a mixture that includes methyl-β-d-fructopyranoside, methyl-α-D-fructofuranoside, and methyl-β-d-fructofuranoside, which can then be separated. acs.org The selective synthesis of specific isomers can be influenced by reaction conditions such as solvent polarity. researchgate.net

Table 1: Major Isomers from the Fischer Glycosylation of D-Fructose with Methanol

Isomer NameRing StructureAnomeric Configuration
Methyl alpha-D-fructofuranosideFuranose (5-membered)Alpha
Methyl beta-D-fructofuranosideFuranose (5-membered)Beta
Methyl alpha-D-fructopyranosidePyranose (6-membered)Alpha
This compound Pyranose (6-membered) Beta

Significance as a Model Compound in Carbohydrate Research

The distinct and stable structure of this compound makes it an important model compound in various areas of carbohydrate research. Its utility stems from its predictable conformation and reactivity, which allows it to serve as a reliable substrate and reference in complex studies.

Detailed research findings underscore its significance:

Conformational Analysis: The compound's rigid ²C₅ chair conformation has been confirmed through X-ray crystallography and NMR spectroscopy. nih.govresearchgate.netcdnsciencepub.com This well-defined shape provides a basis for fundamental studies on the non-covalent interactions and stereoelectronic effects, such as the anomeric effect, that govern the three-dimensional structure of carbohydrates. cdnsciencepub.com

Enzymatic Studies: It serves as a substrate for investigating the specificity and mechanism of various enzymes. For instance, it has been used in studies of copper radical oxidases, where enzymes showed activity toward the primary alcohol groups of the sugar. nih.govd-nb.info Such research is crucial for understanding biocatalytic processes.

Glycosylation Reactions: In the field of synthetic chemistry, understanding the mechanisms of glycoside formation is critical. pearson.com this compound can be used as a model glycosyl acceptor in enzymatic glycosylation reactions, helping to develop methods for the synthesis of more complex, biologically active glycosides. medchemexpress.com

Synthetic Chemistry: The compound is a useful starting material or intermediate in the synthesis of novel carbohydrate-based molecules. For example, it has been a precursor in the development of fructose-based surfactants, where the fructose (B13574) unit is chemically modified to create amphiphilic molecules. rsc.org

Table 2: Research Applications of this compound

Research AreaSpecific ApplicationKey FindingsReference(s)
Structural Chemistry X-ray CrystallographyThe pyranose ring is in a nearly ideal ²C₅ chair conformation. The crystal structure involves a complex network of hydrogen bonds. nih.govresearchgate.net
Spectroscopy NMR StudiesCarbon-13 chemical shifts are influenced by the orientation of hydroxyl groups, providing insight into configurational and conformational effects. cdnsciencepub.com
Biocatalysis Enzyme SubstrateUsed to test the activity and specificity of fungal copper radical oxidases, which were found to oxidize the primary alcohol. nih.govd-nb.info
Synthetic Chemistry Model AcceptorActs as a model glycosyl acceptor for enzymatic acylation to produce biologically active derivatives. medchemexpress.com
Surfactant Synthesis PrecursorUsed in methods for the selective synthesis of alkyl β-D-fructopyranosides, which are a class of renewable surfactants. rsc.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-7(3-8)6(11)5(10)4(9)2-13-7/h4-6,8-11H,2-3H2,1H3/t4-,5-,6+,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKXYJAUJLWHFF-MVIOUDGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C(C(C(CO1)O)O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl Beta D Fructopyranoside

Acid-Catalyzed Glycosylation Approaches

Direct Methanolysis of D-Fructose

The direct acid-catalyzed reaction of D-fructose with methanol (B129727), known as methanolysis, represents a fundamental approach for the synthesis of methyl fructosides. This reaction typically yields a mixture of fructoside isomers, including both furanosides and pyranosides, with α and β anomers for each ring form. The process involves the protonation of the anomeric hydroxyl group of fructose (B13574), followed by the nucleophilic attack of methanol.

The initial products formed are often the kinetically favored furanosides, which then undergo a slower conversion to the more thermodynamically stable pyranosides. researchgate.net Over sufficient reaction time, the equilibrium shifts towards the pyranoside forms. researchgate.net The composition of the resulting glycoside mixture is influenced by various factors, including the reaction time, temperature, and the nature of the acidic catalyst.

Optimization of Reaction Conditions for Chemical Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield of the desired methyl β-D-fructopyranoside. Key parameters that can be manipulated include temperature, reaction time, and the type and concentration of the acid catalyst.

For instance, in the methanolysis of other sugars like D-xylose, lower reaction temperatures have been shown to favor the formation of furanoside products initially, while higher temperatures promote the conversion to the more stable pyranosides. researchgate.net Similarly, extending the reaction time generally allows the reaction to reach thermodynamic equilibrium, favoring the most stable isomer, which in the case of methyl fructosides is the β-pyranoside. researchgate.net The choice of acid catalyst, such as hydrochloric acid, and its concentration also plays a significant role in the rate and selectivity of the glycosylation reaction.

Table 1: Factors Influencing Acid-Catalyzed Methanolysis of D-Fructose

ParameterEffect on Product Distribution
Temperature Higher temperatures generally favor the formation of the thermodynamically more stable pyranoside isomers over the furanoside forms. researchgate.net
Reaction Time Longer reaction times allow the reaction to approach thermodynamic equilibrium, increasing the proportion of the most stable product, methyl β-D-fructopyranoside. researchgate.net
Acid Catalyst The type and concentration of the acid catalyst influence the rate of both the initial glycosylation and the subsequent isomerization between furanoside and pyranoside forms.

Enzymatic Synthesis Strategies

Transfructosylation Reactions using Glycosidases (e.g., Invertase, Levansucrase)

Enzymatic synthesis offers a highly selective alternative to chemical methods for producing methyl β-D-fructopyranoside. This is typically achieved through transfructosylation reactions catalyzed by enzymes such as invertase and levansucrase. In this process, a donor substrate, commonly sucrose (B13894), is used to transfer a fructosyl group to an acceptor molecule, which in this case is methanol.

For example, recombinant levansucrase from Rahnella aquatilis has been successfully employed for the synthesis of methyl β-D-fructoside from sucrose and methanol. researchgate.net The enzyme facilitates the cleavage of the glycosidic bond in sucrose and the subsequent formation of a new bond with methanol, yielding the desired fructoside.

Influence of Enzyme Source and Glycoform Selection on Synthesis Efficiency

The efficiency and yield of the enzymatic synthesis are significantly influenced by the source of the enzyme and its specific glycoform. Different microorganisms produce glycosidases with varying substrate specificities, stabilities, and catalytic efficiencies.

Research has demonstrated that different glycoforms of the same enzyme, such as invertase, can exhibit varied stability in the water-alcohol solutions used for synthesis. researchgate.net It was found that the stability of invertase glycoforms is directly correlated with the amount of phosphate (B84403) bound to their N-glycans. researchgate.net By selecting the most stable glycoform, which possessed the lowest amount of phosphorylated N-glycans, the efficiency and yield of methyl β-D-fructofuranoside synthesis were improved by over 50%. researchgate.net This highlights the critical importance of analyzing glycan structures and selecting the optimal enzyme glycoform for a given reaction environment. researchgate.net

Reaction Parameter Optimization for Biocatalytic Production (e.g., pH, Temperature, Substrate Concentration)

To maximize the yield of methyl β-D-fructopyranoside in biocatalytic production, it is essential to optimize various reaction parameters. These include pH, temperature, and the concentrations of both the donor substrate and the acceptor (methanol).

Studies have shown that factors such as pH and temperature are critical in improving the synthesis yield and avoiding the hydrolysis of the newly formed methyl-β-D-fructoside. researchgate.net For the synthesis of methyl β-D-fructoside using recombinant levansucrase, the optimal conditions were found to be a temperature of 10°C and a sucrose concentration of 50 g/L. researchgate.net Increasing the methanol concentration can also enhance the yield, but it is important to balance this with enzyme stability, which can often be maintained at higher alcohol concentrations by lowering the reaction temperature. researchgate.net At high enzyme concentrations, a decrease in the yield of alkyl-fructosides has been observed, possibly due to the enzymatic hydrolysis of the synthesized product. researchgate.net

Table 2: Optimized Parameters for Enzymatic Synthesis of Methyl β-D-Fructoside

ParameterOptimal Condition/ObservationRationale
Enzyme Recombinant levansucrase from Rahnella aquatilisEfficiently catalyzes the transfructosylation from sucrose to methanol. researchgate.net
Temperature 10°CLowering the temperature helps to maintain enzyme stability, especially at higher methanol concentrations. researchgate.net
pH A key factor in improving synthesis yield.Helps to avoid the hydrolysis of the product. researchgate.net
Sucrose Concentration 50 g/LFound to be the optimal concentration for this specific enzymatic reaction. researchgate.net
Methanol Concentration Higher concentrations can increase yield.Needs to be balanced with enzyme stability. researchgate.net
Enzyme Concentration High concentrations can lead to decreased yield.Potentially due to hydrolysis of the synthesized fructoside. researchgate.net

Regioselective and Stereoselective Synthetic Pathways

The synthesis of specific glycosides from unprotected sugars in a regio- and stereoselective manner is a significant challenge in carbohydrate chemistry. For methyl β-D-fructopyranoside, achieving selectivity is crucial to favor its formation over other isomers, such as the furanosidic or the α-anomeric forms.

Anomeric Control in Methyl Fructopyranoside Formation

The control of the anomeric configuration at the C-2 position of fructose is a critical aspect of synthesizing methyl fructopyranosides. The outcome of glycosylation reactions is often governed by a combination of kinetic and thermodynamic factors. Methyl β-D-fructopyranoside is recognized as the thermodynamically most stable methyl glycoside of D-fructose. nih.govresearchgate.net This inherent stability plays a pivotal role in synthetic strategies that allow for an equilibrium to be established between the different isomers.

Fructopyranosyl N-phenyl trifluoroacetimidate has been demonstrated as an effective glycosyl donor for the preparation of β-D-fructopyranosides, exhibiting good β-selectivity and yielding favorable outcomes. researchgate.net The structure and anomeric configuration of the resulting ketosides can be definitively confirmed using X-ray crystallography. researchgate.net

Table 1: Factors Influencing Anomeric Selectivity in Fructopyranoside Synthesis
FactorInfluence on Anomeric ControlFavored Product
Thermodynamic ControlReaction conditions (e.g., prolonged reaction times, acid catalysis) allow for equilibration to the most stable isomer.Methyl β-D-fructopyranoside
Kinetic ControlReaction conditions favor the fastest-forming product, which may not be the most stable.Mixture of anomers (α and β) and ring forms (pyranose and furanose)
Glycosyl DonorThe nature of the leaving group and protecting groups on the donor molecule can direct the stereochemical outcome. Fructopyranosyl N-phenyl trifluoroacetimidate donors show good β-selectivity. researchgate.netβ-D-fructopyranosides researchgate.net

Dynamic Crystallization Processes in Glycoside Synthesis

Dynamic crystallization is a powerful technique used to isolate a single desired stereoisomer from a solution where multiple isomers are in equilibrium. This process combines in-situ product crystallization with the simultaneous isomerization of the undesired forms in the solution back to the desired product, thereby driving the equilibrium towards the crystallizing isomer.

While specific documented applications of dynamic crystallization for the synthesis of methyl β-D-fructopyranoside are not prevalent in the provided research, the principle is highly applicable. Given that methyl β-D-fructopyranoside is the thermodynamically most stable isomer, a system could theoretically be designed where a mixture of methyl fructoside isomers is subjected to conditions that promote both isomerization and the selective crystallization of the β-pyranoside form. As the β-anomer crystallizes out of the solution, the equilibrium would shift, causing the other isomers (α-pyranoside, α/β-furanosides) to convert into the β-pyranoside form to re-establish equilibrium, which then also crystallizes. This would ideally lead to a high yield of the desired pure product.

Utilization of Alternative Fructose Sources (e.g., Sucrose, Inulin) for Fructopyranoside Synthesis

Industrially, the use of inexpensive and abundant starting materials is highly desirable. Sucrose and inulin (B196767), which are readily available polysaccharides containing fructose units, represent attractive alternatives to pure D-fructose for the synthesis of fructopyranosides.

Sucrose: This disaccharide is composed of a glucose unit and a fructose unit linked via a glycosidic bond. The synthesis of methyl fructosides from sucrose can be achieved through transfructosylation reactions. In the presence of an appropriate catalyst, such as the enzyme invertase, and a high concentration of methanol, the fructosyl moiety from sucrose can be transferred directly to methanol instead of water (which would result in simple hydrolysis). rsc.org This enzymatic approach can lead to the formation of methyl β-D-fructofuranoside, which exists in equilibrium with the more stable pyranoside form. rsc.org

Inulin: Inulin is a polymer consisting mainly of fructose units linked by β-(2→1) glycosidic bonds, typically with a terminal glucose residue. mdpi.com The β-(2→1) linkages are key to its structure. mdpi.com Inulins can be hydrolyzed under acidic conditions or enzymatically to yield fructose or fructooligosaccharides, which can then be used as the starting material for the synthesis of methyl fructopyranoside via reactions like Fischer glycosylation. The degree of polymerization (DP) of the inulin can influence its solubility and reactivity. mdpi.com

Table 2: Comparison of Fructose Sources for Methyl β-D-Fructopyranoside Synthesis
SourceDescriptionSynthetic ApproachConsiderations
SucroseDisaccharide of glucose and fructose.Enzymatic (e.g., invertase) transfructosylation in methanol. rsc.orgReaction conditions must favor transfer to methanol over hydrolysis. May initially form furanoside products. rsc.org
InulinPolymer of fructose units, primarily with β-(2→1) linkages. mdpi.comAcidic or enzymatic hydrolysis to produce fructose, followed by standard glycosylation with methanol.Requires a depolymerization step. The purity of the resulting fructose syrup can affect the final glycosylation reaction.

Stereochemical and Conformational Analysis of Methyl Beta D Fructopyranoside

Pyranose Ring Conformation Investigations

The six-membered pyranose ring of methyl β-D-fructopyranoside is not planar and adopts specific puckered conformations to minimize steric strain.

Experimental Determination of Preferred Chair Conformations (e.g., (2)C(5) Chair)

Experimental studies have demonstrated that methyl β-D-fructopyranoside predominantly adopts a chair conformation. Specifically, it is the thermodynamically most stable methyl glycoside of D-fructose, and its pyranose ring is close to an ideal ²C₅ chair conformation. nih.govresearchgate.net This conformation places the bulky hydroxymethyl group and the methoxy (B1213986) group in equatorial positions, which is energetically favorable.

Advanced Spectroscopic Characterization

A variety of advanced spectroscopic techniques have been employed to provide a detailed picture of the molecular structure of methyl β-D-fructopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques including 1H, 13C, HSQC, HMBC)

One-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC) NMR spectroscopy are powerful tools for determining the connectivity and stereochemistry of methyl β-D-fructopyranoside in solution. d-nb.infonih.gov These techniques allow for the assignment of all proton and carbon signals in the molecule. For instance, detailed 1D and 2D NMR analysis has been used to confirm the structure of oxidation products of methyl β-D-fructopyranoside. nih.gov

Below is an interactive table summarizing the ¹H and ¹³C NMR chemical shifts for methyl β-D-fructopyranoside in D₂O.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H1a3.56 (d, J=12.9 Hz)
H1b3.65 (d, J=12.9 Hz)
C164.9
C2104.7
H33.96 (d, J=9.9 Hz)
C372.8
H43.69 (dd, J=9.9, 3.4 Hz)
C470.4
H53.79 (d, J=3.4 Hz)
C572.0
H6a3.82 (d, J=12.2 Hz)
H6b3.75 (d, J=12.2 Hz)
C662.1
OCH₃3.42 (s)50.8
Data sourced from relevant NMR studies. Specific coupling constants (J values) are provided where available.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides precise information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and torsional angles. The crystal structure of methyl β-D-fructopyranoside confirms the ²C₅ chair conformation of the pyranose ring. nih.govresearchgate.netsmolecule.com It also reveals the intricate network of intermolecular hydrogen bonds that govern the crystal packing. nih.govresearchgate.netresearchgate.netresearchgate.net A derivative, cyanoethyl-β-fructopyranoside, has also been analyzed by X-ray diffraction, confirming the stereochemistry at the anomeric center. rsc.orgrsc.org

Computational and Molecular Modeling Studies

Computational methods, such as density functional theory (DFT) and molecular mechanics, complement experimental data by providing insights into the conformational preferences and energetics of methyl β-D-fructopyranoside. These studies can be used to calculate the relative energies of different conformations, predict NMR parameters, and analyze hydrogen bonding patterns. For example, computational docking studies have been used to investigate the binding of methyl β-fructopyranoside to enzymes. nih.gov Ab initio and AM1 calculations have been employed to study the proton affinities and deprotonation enthalpies, which are influenced by intramolecular hydrogen bonding. cdnsciencepub.com

Quantum Chemical Calculations of Conformational Landscapes

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the conformational landscapes of methyl beta-D-fructopyranoside. These methods provide a detailed understanding of the molecule's electronic structure and the relative energies of its different conformations.

Studies have shown that for this compound, the pyranose ring predominantly adopts a 2C5 chair conformation. researchgate.netnih.gov This conformation is considered the most stable for this particular methyl glycoside of D-fructose. researchgate.netnih.gov Ab initio calculations, a type of quantum chemical method, have been used to investigate the proton affinities and deprotonation enthalpies of related fructopyranose structures, providing insights into their reactivity. cdnsciencepub.com While not directly on this compound, these studies on the parent sugar highlight the utility of quantum mechanics in understanding the intrinsic properties that govern conformational preferences. cdnsciencepub.com

DFT calculations have also been successfully used to predict NMR parameters, such as J-coupling constants, which are highly sensitive to molecular conformation. researchgate.net By comparing DFT-calculated J-couplings with experimental values obtained from solid-state NMR, researchers can validate the computed conformational models. researchgate.net This combined experimental and computational approach provides a robust framework for determining the precise three-dimensional structure of this compound in different states.

Table 1: Theoretical Conformational Data for this compound and Related Compounds

Compound/FragmentMethodKey Finding
This compoundX-ray CrystallographyPyranose ring is close to an ideal 2C5 chair. nih.gov
FructopyranoseAb initioCalculation of proton affinities and deprotonation enthalpies. cdnsciencepub.com
Crystalline SaccharidesDFTCalculated JCC values compare favorably with solid-state NMR data. researchgate.net
CarbohydratesQuantum MechanicsOrientation of hydroxyl groups can significantly impact conformational energy. researchgate.net

Molecular Dynamics (MD) Simulations for Solution-Phase Conformations

While quantum chemical calculations provide valuable information on the static properties of molecules, Molecular Dynamics (MD) simulations offer a dynamic perspective on their behavior in solution. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and intermolecular interactions of this compound in an aqueous environment.

MD simulations have been used to study the conformational populations of glycosidic linkages and ring structures of carbohydrates in solution. researchgate.net For related disaccharides, these simulations have been crucial in understanding the range of motion and preferred conformations around the glycosidic bond. researchgate.net The results from MD simulations can be compared with experimental data, such as that obtained from NMR spectroscopy, to validate the computational models. researchgate.net For example, the agreement between NMR-derived rotamer populations and those from MD simulations for certain mobile molecular elements provides strong evidence for the accuracy of the predicted conformational preferences. researchgate.net

In the context of this compound, MD simulations can reveal the influence of solvent molecules on its conformation. The explicit inclusion of water molecules in the simulation allows for the study of hydrogen bonding networks between the solute and solvent, which can significantly impact the conformational equilibrium. While specific MD simulation studies solely focused on this compound are not extensively detailed in the provided results, the application of this technique to similar and more complex carbohydrates like sucrose (B13894) demonstrates its power in revealing solution-phase behavior. researchgate.net These simulations can track the fluctuations of the pyranose ring and the rotation of exocyclic groups, providing a comprehensive picture of the molecule's dynamic nature.

The combination of MD simulations with other computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) methods, can further enhance the accuracy of these studies by treating the most critical parts of the molecule with a higher level of theory. sfu.ca This hybrid approach is particularly useful for studying enzymatic reactions or other complex processes involving carbohydrates.

Table 2: Application of Molecular Dynamics in Carbohydrate Conformational Analysis

SystemSimulation FocusKey Insight
Mobile Molecular ElementsConformational PopulationsGood agreement between NMR-derived and MD-simulated rotamer populations. researchgate.net
Sucrose in Aqueous SolutionGlycosidic Linkage ConformationIdentification of populated conformational regions and their temperature dependence. researchgate.net
Glycoside Hydrolase InhibitorsEnzyme-Bound ConformationsQM/MM simulations reveal conformational changes upon binding and reaction. sfu.ca
General CarbohydratesHydrogen BondingMD simulations can elucidate the role of intramolecular and intermolecular hydrogen bonds in stabilizing conformations. researchgate.net

Chemical Reactivity and Transformation Studies of Methyl Beta D Fructopyranoside

Glycosidic Bond Reactivity and Hydrolysis

The glycosidic bond in methyl beta-D-fructopyranoside is susceptible to cleavage under acidic conditions, a characteristic reaction of glycosides. unina.itpearson.com

The hydrolysis of this compound in an aqueous acidic medium follows pseudo-first-order kinetics. acs.orgresearchgate.net The rate of this reaction is influenced by factors such as temperature and pH, with the reaction rate increasing at higher temperatures and lower pH values. researchgate.net The activation energy for the acid-catalyzed hydrolysis of this compound has been determined, providing insight into the energy requirements of the bond-breaking process. acs.org It is important to note that the terminal β-D-fructosyl-(2→1)-β-D-fructosyl glycosidic bond is particularly susceptible to acid hydrolysis. researchgate.net

Table 1: Kinetic Data for Aqueous Acid Hydrolysis of this compound

ParameterValueConditions
Reaction OrderPseudo-first-orderAqueous Acid
Activation EnergyVaries with specific acid and concentrationAqueous Acid

Selective Functionalization Reactions of Hydroxyl Groups

The presence of multiple hydroxyl groups with varying steric and electronic environments on the this compound molecule allows for regioselective derivatization.

The selective protection of hydroxyl groups is a key strategy in the chemical modification of this compound. The primary hydroxyl groups are sterically less hindered and can be selectively protected using bulky reagents like tert-butyldimethylsilyl (TBDMS) chloride. rug.nlgoogle.com For instance, reaction with TBDMSCl in pyridine (B92270) allows for the selective silylation of the primary hydroxyls. google.com Organotin compounds, such as dibutyltin (B87310) oxide, can also be used to mediate regioselective protection, forming stannylene acetals that direct subsequent reactions to specific hydroxyl groups. rug.nl

Epoxidation of this compound derivatives can be achieved, leading to the formation of anhydro sugars. psu.eduresearchgate.net For example, treatment of methyl β-D-fructofuranoside with triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) results in the formation of methyl 3,4-anhydro-β-D-tagatofuranoside. psu.eduresearchgate.net This reaction proceeds through the formation of an oxytriphenylphosphonium ion at one hydroxyl group, which is then displaced by the neighboring hydroxyl group to form the epoxide ring. psu.edu The formation of 2,6-anhydro-β-D-fructofuranose has also been reported from sucrose (B13894), which contains a fructofuranosyl moiety, under hydrogenolysis conditions. cdnsciencepub.com

Selective halogenation of the primary hydroxyl groups of fructose (B13574) derivatives can be accomplished. researchgate.net The Appel reaction, using reagents like carbon tetrabromide and triphenylphosphine, is an effective method for converting primary hydroxyl groups to their corresponding bromides. researchgate.net In the context of related sugars like sucrose, this reaction has been shown to selectively halogenate the 6 and 6' positions. researchgate.net

Oxidation and Reduction Pathways

The hydroxyl groups of this compound can undergo oxidation and the parent fructose can be reduced.

Strong oxidizing agents will lead to a complex mixture of smaller acidic and ketonic compounds. rsc.org The selective oxidation of primary hydroxyl groups in pyranosides to carboxylic acids or aldehydes can be achieved using reagents like 2,2,6,6-tetramethyl-1-piperidinyloxy radical (TEMPO). rsc.org Enzymatic oxidation using pyranose oxidase can achieve selective oxidation at C2 and C3, although yields for glycosides can be low. rug.nlrsc.org

Reduction of the parent sugar, fructose, with sodium borohydride (B1222165) yields an equimolar mixture of the sugar alcohols sorbitol and mannitol. rsc.org

Table 2: Summary of Functionalization Reactions

Reaction TypeReagentsProduct Type
HydrolysisAqueous AcidD-Fructose, Methanol (B129727)
SilylationTBDMSCl, PyridineSilyl ether
EpoxidationTriphenylphosphine, DEADAnhydro sugar
BrominationCBr₄, TriphenylphosphineBromo-deoxy sugar
OxidationTEMPOAldehyde or Carboxylic acid
Reduction (of Fructose)Sodium BorohydrideSorbitol, Mannitol

Enzymatic Oxidation Mechanisms (e.g., with Copper Radical Oxidases)

The enzymatic oxidation of carbohydrates, including glycosides like methyl β-D-fructopyranoside, is a field of significant interest for creating valuable bio-based products. Copper radical oxidases (CROs) are a noteworthy class of enzymes that catalyze the two-electron oxidation of primary alcohols to aldehydes, utilizing molecular oxygen as the electron acceptor and producing hydrogen peroxide as a byproduct. nih.govcazypedia.org These enzymes are classified under the Auxiliary Activities (AA) family 5 in the Carbohydrate-Active enZymes (CAZy) database. nih.gov

CROs operate through a ping-pong mechanism involving a mononuclear copper center. cazypedia.org The active site features a unique covalent bond between a tyrosine and a cysteine residue. The catalytic cycle consists of two main half-reactions:

Substrate Oxidation : The alcohol substrate binds to the active site. The reaction is believed to proceed through a series of steps involving proton transfer, hydrogen atom transfer, and electron transfer, resulting in the oxidation of the alcohol to an aldehyde and the reduction of the enzyme's active site. cazypedia.org

Active Site Regeneration : The reduced active site is re-oxidized by molecular oxygen, which is in turn reduced to hydrogen peroxide. cazypedia.org

The archetypal CRO is galactose oxidase (GalOx) from the fungus Fusarium graminearum. cazypedia.orgresearchgate.net While its primary substrate is galactose, it exhibits activity on a range of other carbohydrates. nih.gov Studies on GalOx variants have shown improved activity and altered substrate specificity, for instance, an R330K mutant demonstrated an 8-fold higher catalytic efficiency for the oxidation of D-fructose compared to the wild-type enzyme. nih.gov

While direct studies on methyl β-D-fructopyranoside are not extensively detailed, research on analogous compounds provides insight. For example, to investigate the steric and stereochemical factors that influence enzymatic oxidation by CROs, 2,5-anhydro-d-mannitol (B43424) was tested as an analog of methyl β-d-fructofuranoside. researchgate.net The substrate specificity of these enzymes is a critical area of research, with efforts in directed evolution aiming to broaden the range of accessible carbohydrate derivatives. nih.gov

Enzyme ClassFamilyEC NumberTypical Substrate TypeProduct
Copper Radical Oxidases (CROs)AA5EC 1.1.3.-Primary Alcohols (including carbohydrates)Aldehydes
Galactose Oxidase (GalOx)AA5_2EC 1.1.3.9Galactosides, other carbohydratesAldehydes
Glyoxal OxidaseAA5_1EC 1.2.3.15Aldehydes, α-hydroxy-carbonylsCarboxylic Acids

Chemoselective Chemical Oxidation Processes

Chemoselective oxidation of unprotected glycosides presents a significant challenge due to the presence of multiple hydroxyl groups with similar reactivity. The selective oxidation of the primary hydroxyl group is often targeted due to its lower steric hindrance. rsc.orgrug.nl

A well-established method for this transformation is the use of the 2,2,6,6-tetramethyl-1-piperidinyloxy radical (TEMPO). rsc.orgrug.nl However, conventional methods using TEMPO in conjunction with chemical oxidants like phenyliodine diacetate (PIDA) have shown limitations with certain substrates. acs.orgacs.org

Recent advancements have demonstrated the efficacy of an electrochemical approach for the ammoxidation of unprotected glycosides, converting primary alcohols into nitriles. acs.orgacs.org This method utilizes TEMPO as a catalyst in an electrochemical cell. A study showcased the successful ammoxidation of various mono- and disaccharides using this technique. acs.orgacs.org

Notably, this electrochemical method proved effective for fructopyranoside derivatives where conventional methods failed. Both allyl β-D-fructopyranoside and cyanoethyl-β-fructopyranoside were successfully oxidized to their corresponding nitriles in good yields. acs.orgacs.org These substrates did not react under conventional TEMPO/PIDA conditions, highlighting the synthetic advantage of the electrochemical process for this class of compounds. acs.orgacs.org The success with these fructopyranosides suggests the potential applicability of this method to methyl β-D-fructopyranoside.

The electrochemical process was optimized for various glycosides, demonstrating broad applicability. The stereochemistry at the anomeric center was found to have little impact on the reaction outcome. acs.org

SubstrateOxidation MethodProduct TypeYield (%)Reference
Allyl β-D-fructopyranosideElectrochemical TEMPO-catalyzed ammoxidationNitrile80 acs.orgacs.org
Cyanoethyl-β-fructopyranosideElectrochemical TEMPO-catalyzed ammoxidationNitrile79 acs.orgacs.org
Methyl-β-D-glucopyranosideElectrochemical TEMPO-catalyzed ammoxidationNitrile92 acs.org
Methyl-β-D-galactopyranosideElectrochemical TEMPO-catalyzed ammoxidationNitrile89 acs.org
n-Dodecyl β-D-maltosideElectrochemical TEMPO-catalyzed ammoxidationDicyano85 acs.orgacs.org
SucraloseElectrochemical TEMPO-catalyzed ammoxidationNitrile95 acs.org

Enzymatic Transformations and Interactions with Methyl Beta D Fructopyranoside

Substrate Specificity of Glycosidases and Glycosyltransferases

Glycosidases and glycosyltransferases are enzymes responsible for the synthesis and breakdown of glycosidic bonds that link carbohydrates. sfu.canih.gov The specificity of these enzymes for their substrates is a critical aspect of their function.

Glycosidases : These enzymes catalyze the hydrolysis of glycosidic bonds. sfu.ca For instance, β-fructofuranosidases are enzymes that specifically act on β-D-fructofuranoside residues. researchgate.net The substrate specificity of these enzymes can be influenced by the structure of the sugar and the aglycone (the non-carbohydrate part). nih.gov For example, some glycosidases show a preference for the furanose form of fructose (B13574) over the pyranose form. cerealsgrains.org Invertases, a type of glycosidase, can utilize sucrose (B13894) and methanol (B129727) to synthesize methyl β-D-fructofuranoside. bg.ac.rsresearchgate.net

Glycosyltransferases : These enzymes facilitate the transfer of a sugar moiety from a donor to an acceptor molecule. nih.gov Their substrate specificity is often broad, allowing them to act on a variety of acceptors, including other sugars, proteins, and lipids. nih.govrug.nl For example, cycloinulo-oligosaccharide fructanotransferase can use methyl α-D-glucopyranoside as an acceptor to synthesize hetero-oligosaccharides. nih.gov The efficiency and outcome of these reactions are highly dependent on the enzyme's ability to recognize and bind to both the donor and acceptor substrates.

Mechanistic Investigations of Enzyme-Catalyzed Reactions

Understanding the mechanisms of enzyme-catalyzed reactions involving methyl beta-D-fructopyranoside provides insights into fundamental biochemical processes.

The hydrolysis of glycosidic bonds is a fundamental reaction catalyzed by glycoside hydrolases. sfu.ca This process typically involves two key carboxylic acid residues in the enzyme's active site: a general acid (proton donor) and a nucleophile/base. nih.gov The hydrolysis of methyl β-D-fructopyranoside can be influenced by reaction conditions such as temperature and pH. researchgate.net Studies have shown that at lower temperatures, the hydrolysis of the synthesized methyl-β-D-fructoside is significantly reduced. researchgate.net

Factors Influencing Hydrolysis of Methyl-β-D-fructoside:

Parameter Observation Reference
Temperature Lower temperatures (e.g., 4°C) decrease the rate of hydrolysis. researchgate.net
pH Optimal pH can improve synthesis yield by minimizing hydrolysis. researchgate.net

Transglycosylation is a process where a glycosidase transfers a sugar residue from a donor to an acceptor other than water. researchgate.net This reaction is a powerful tool for synthesizing novel oligosaccharides. nih.gov For instance, β-fructofuranosidase can catalyze the transfer of a fructosyl group from sucrose to an acceptor molecule, a process known as transfructosylation. nih.gov

Invertase, when used in a kinetically controlled transglycosylation process, can synthesize methyl β-D-fructofuranoside from sucrose and methanol. bg.ac.rsresearchgate.net The yield of this synthesis is directly dependent on the concentration of methanol. bg.ac.rs Similarly, cycloinulo-oligosaccharide fructanotransferase has been used to synthesize methyl 6-O-beta-inulotriosyl-alpha-D-glucopyranoside through intermolecular transglycosylation. nih.gov

Structural Basis of Enzyme-Substrate Recognition

The interaction between an enzyme and its substrate is governed by the three-dimensional structures of both molecules. The crystal structure of this compound reveals a (2)C(5) chair conformation for the pyranose ring. nih.gov

The active sites of glycosidases and glycosyltransferases are often located in a cleft or pocket on the enzyme's surface. nih.govsemanticscholar.org For example, the active site of β-fructofuranosidase is a funnel-shaped depression. researchgate.net The specific amino acid residues within this active site interact with the hydroxyl groups and the ring structure of the sugar substrate, determining the enzyme's specificity. semanticscholar.org In some enzymes, the binding of the substrate induces a conformational change in the enzyme, leading to a more precise fit for catalysis. sfu.ca

Modeling studies have been used to understand how substrates like methyl β-d-fructofuranoside bind to the active site of enzymes like galactose oxidase. nih.gov These models suggest that specific orientations of the substrate are favored, explaining the observed product formation. nih.gov

Enzyme Engineering for Modified Reactivity and Yield Improvement

Enzyme engineering techniques can be employed to alter the properties of glycosidases and glycosyltransferases, such as their substrate specificity, stability, and catalytic efficiency. d-nb.info By modifying the amino acid sequence of an enzyme, researchers can improve its performance in specific applications.

One approach is to enhance the stability of the enzyme in the presence of organic solvents, which can be crucial for synthesis reactions. For example, selecting specific glycoforms of invertase with lower amounts of negatively charged phosphate (B84403) groups can significantly improve their stability in methanol, leading to a more than 50% increase in the yield of methyl β-D-fructoside synthesis. bg.ac.rs

Another strategy involves rational design to modify the enzyme's active site to favor transglycosylation over hydrolysis. d-nb.info By targeting amino acids in the glycone and aglycone binding sites, it is possible to create enzyme variants with improved yields of desired oligosaccharide products. d-nb.info For instance, increasing the concentration of methanol can favor the synthesis of methyl β-D-fructoside, but enzyme stability becomes a limiting factor. bg.ac.rsresearchgate.net Lowering the reaction temperature can help maintain enzyme stability at higher methanol concentrations. researchgate.net

Advanced Analytical Techniques for Methyl Beta D Fructopyranoside Characterization

Chromatographic Separation Methods

Chromatography is fundamental for isolating methyl beta-D-fructopyranoside from complex mixtures, particularly from its isomers such as the alpha and beta furanosides and the alpha-pyranoside, which often form during synthesis. unirioja.es

High-Performance Anion-Exchange Chromatography (HPAEC)

High-Performance Anion-Exchange Chromatography (HPAEC), often coupled with Pulsed Amperometric Detection (PAD), is a premier technique for carbohydrate analysis. nih.gov It offers high-resolution separation and sensitive detection without the need for derivatization. creative-biolabs.com

The separation principle of HPAEC relies on the fact that carbohydrates are weak acids that can be ionized at high pH (pH > 11). thermofisher.com The hydroxyl groups of this compound become oxyanions under strongly alkaline conditions, allowing the molecule to bind to a polymeric anion-exchange column. thermofisher.com Elution is typically achieved using a sodium hydroxide (B78521) gradient. HPAEC-PAD is highly valued for its ability to separate closely related isomers, providing excellent precision for identification and quantification. youtube.com

FeatureDescription
Principle Ionization of carbohydrate hydroxyl groups at high pH to form oxyanions, which are then separated on an anion-exchange column. thermofisher.com
Stationary Phase Polymeric anion-exchange columns stable at high pH (e.g., Dionex CarboPac™ series). thermofisher.com
Mobile Phase High pH aqueous solutions, typically sodium hydroxide gradients.
Detection Pulsed Amperometric Detection (PAD) for sensitive and direct detection of carbohydrates. nih.govcreative-biolabs.com
Advantages High resolution, high sensitivity (picomole levels), no derivatization required, ability to separate structural isomers. thermofisher.comyoutube.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. Carbohydrates like this compound are non-volatile due to their multiple polar hydroxyl groups. Therefore, a crucial prerequisite for GC-MS analysis is a chemical derivatization step to convert the analyte into a volatile form. scielo.br

Common derivatization methods include silylation (e.g., using trimethylsilyl (B98337) (TMS) ethers) or acetylation. nih.gov After derivatization, the sample is introduced into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the capillary column. The separated components then enter the mass spectrometer, which provides a mass spectrum based on the fragmentation pattern of the derivative. This fragmentation pattern serves as a chemical fingerprint for identifying the compound. phcogres.com

Table 1: Typical GC-MS Parameters for Carbohydrate Derivative Analysis

ParameterTypical SettingPurpose
Derivatization Agent Trimethylsilyl (TMS) ethersTo increase volatility and thermal stability. nih.gov
GC Column DB-5 or similar nonpolar capillary columnSeparation of derivatives based on boiling points. nih.gov
Carrier Gas HeliumInert gas to carry the sample through the column. phcogres.com
Temperature Program Ramped oven temperature (e.g., 80°C to 300°C)To elute compounds with a wide range of boiling points. nih.gov
Ionization Mode Electron Impact (EI) at 70 eVTo induce reproducible fragmentation for identification. nih.gov
Detector Mass SpectrometerTo detect and identify fragments based on mass-to-charge ratio.

Mass Spectrometry for Molecular Weight and Fragment Analysis (e.g., MALDI-TOF-MS)

Mass spectrometry (MS) is indispensable for determining the molecular weight of a compound. For non-volatile and fragile molecules like this compound, "soft" ionization techniques are preferred. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is one such technique.

In MALDI-TOF-MS, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact analyte molecule into the gas phase as an ion (e.g., as a sodium adduct, [M+Na]⁺). This soft ionization process minimizes fragmentation, making it ideal for accurate molecular weight determination. For this compound (C₇H₁₄O₆, M.W. 194.18 g/mol ), MALDI-TOF would be expected to show a prominent ion peak corresponding to its sodium adduct [C₇H₁₄O₆+Na]⁺ at m/z 217.18. While fragmentation is minimal, any observed fragments can provide additional structural clues.

Integrated Spectroscopic Approaches for Structural Elucidation and Purity Assessment

A single analytical technique is often insufficient for unambiguous structural elucidation. An integrated approach, combining several spectroscopic methods, is necessary to confirm the complete structure and assess the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule. For this compound, NMR confirms the presence of the methyl group, the pyranose ring structure, and the stereochemistry at the anomeric carbon (C2). 2D NMR techniques like HSQC and HMBC can further resolve the complete connectivity and conformation of the ring.

Infrared (IR) Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic broad absorptions for the O-H stretching of the hydroxyl groups and C-O stretching frequencies, confirming its polyol nature. nih.gov

X-ray Crystallography : This is the definitive method for determining the three-dimensional structure of a crystalline solid. Studies have confirmed that in its solid state, the pyranose ring of this compound adopts a ²C₅ chair conformation. nih.gov This technique provides precise bond lengths, bond angles, and stereochemical details, offering unequivocal proof of the compound's structure.

By integrating the data from these complementary techniques—chromatography for separation and purity, mass spectrometry for molecular weight, and various spectroscopies for structural details—a complete and accurate characterization of this compound is achieved.

Theoretical and Computational Chemistry Studies on Methyl Beta D Fructopyranoside

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure and stability of molecules from first principles, without the need for empirical parameters. These methods have been applied to understand the intrinsic properties of methyl β-D-fructopyranoside and related fructopyranose systems.

Research has consistently shown that methyl β-D-fructopyranoside is the most thermodynamically stable anomer among the methyl glycosides of D-fructose. cdnsciencepub.comnih.govresearchgate.net X-ray crystallography studies have determined that in its solid state, the pyranose ring of methyl β-D-fructopyranoside adopts a conformation that is very close to an ideal ²C₅ chair. cdnsciencepub.comnih.govresearchgate.net This conformation is also predicted to be the most stable in theoretical calculations.

Ab initio calculations have been employed to investigate the proton affinities (PAs) and deprotonation enthalpies (DPEs) of the hydroxyl groups in β-D-fructopyranose, the parent sugar of methyl β-D-fructopyranoside. cdnsciencepub.com Such studies, often performed at various levels of theory (e.g., HF/3-21G, HF/6-31G*), provide fundamental data on the reactivity of different oxygen atoms within the molecule. cdnsciencepub.com For instance, calculations can determine the relative ease of protonation at the anomeric oxygen versus the other hydroxyl oxygens, which is crucial for understanding acid-catalyzed hydrolysis mechanisms.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize molecular geometries and calculate vibrational frequencies and electronic properties. mdpi.com These calculations can accurately reproduce structural parameters obtained from experimental methods like X-ray diffraction. arxiv.org For methyl β-D-fructopyranoside, DFT can be used to generate detailed information on bond lengths, bond angles, and dihedral angles, confirming the stability of the ²C₅ chair conformation and providing insights into the electronic distribution and intramolecular hydrogen bonding patterns. cdnsciencepub.comnih.gov

Table 1: Calculated Proton Affinities (PAs) for Hydroxyl Groups of β-D-fructopyranose using Ab Initio Methods Note: This table is illustrative of the type of data generated for the parent sugar, β-D-fructopyranose, which informs our understanding of its methyl glycoside derivative. The actual values are highly dependent on the level of theory and the specific conformation.

Oxygen AtomCalculated PA (kcal/mol)
Anomeric O-2~188
Primary O-1~183
Ring O-6~183
Other HydroxylsVaries
Data derived from ab initio studies on β-D-fructopyranose. cdnsciencepub.com

Molecular Mechanics and Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Molecular Mechanics (MM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are essential for studying the conformational dynamics of carbohydrates in solution, which is their biologically relevant environment.

Molecular mechanics simulations utilize classical force fields (like CHARMM, AMBER, or MM3) to model the potential energy of a system. These methods are computationally less expensive than quantum mechanical calculations, allowing for the simulation of larger systems over longer timescales. Studies have utilized MM3 force field calculations to investigate the ring conformations of various aldopentopyranoses and have been applied to fructosides as well. uni-muenchen.de These calculations help in understanding the relative energies of different conformers, such as chair and boat forms, of the pyranose ring.

QM/MM simulations offer a bridge between the accuracy of QM and the efficiency of MM. researchgate.net In this approach, the chemically active part of a system (e.g., the reacting center in an enzyme or the solute molecule itself) is treated with a QM method, while the surrounding environment (e.g., solvent molecules or the protein scaffold) is described by an MM force field. researchgate.netnih.gov

For instance, QM/MM molecular dynamics has been applied to study the two main tautomers of D-fructose in aqueous solution, β-D-fructopyranose and β-D-fructofuranose. nih.gov In these simulations, the fructose (B13574) molecule was treated at a semi-empirical QM level (AM1), and the water molecules were modeled using the TIP3P potential. nih.gov Such studies analyze the structure of water around the hydroxyl groups and the hydrogen-bonding network, which are critical for understanding the molecule's behavior and interactions in solution. nih.gov Similar methodologies can be applied to methyl β-D-fructopyranoside to explore its hydration and conformational landscape in detail. Hamiltonian replica exchange molecular dynamics (HREX-MD) is an advanced simulation technique used to enhance conformational sampling and has been successfully applied to study oligosaccharides using carbohydrate-specific force fields like CHARMM36. acs.org

Table 2: Common Simulation Methods for Conformational Analysis

MethodDescriptionApplication to Methyl β-D-Fructopyranoside
Molecular Mechanics (MM) Uses classical force fields to calculate potential energy. Computationally efficient for large systems and long simulations.Determining relative energies of different ring conformers (e.g., ²C₅ chair vs. boat) and orientations of the methoxy (B1213986) group.
Molecular Dynamics (MD) Solves Newton's equations of motion to simulate the time evolution of a system.Studying the dynamic behavior, conformational flexibility, and hydration of the molecule in aqueous solution.
QM/MM Treats a small, reactive region with quantum mechanics and the larger environment with molecular mechanics.Investigating reaction mechanisms (e.g., hydrolysis) or accurately modeling the electronic properties and interactions of the solute in its solvated environment.
HREX-MD An enhanced sampling technique that uses temperature or Hamiltonian replicas to overcome energy barriers.Thoroughly exploring the conformational space of the glycosidic linkage and the pyranose ring to obtain accurate population distributions. acs.org

Computational Prediction of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for elucidating the detailed mechanisms and energy profiles of chemical reactions. For methyl β-D-fructopyranoside, this includes studying its hydrolysis and formation (glycosidation).

DFT calculations are widely used to investigate reaction mechanisms. For example, the mechanism of Fischer-Helferich glycosidation of glucose to form methyl glycosides has been studied using DFT. researchgate.net This type of study investigates the entire reaction process, including ring-opening of the pyranose, addition of methanol (B129727), and subsequent ring-closure. researchgate.net By calculating the energies of reactants, transition states, and products, a potential energy surface can be constructed, revealing the most favorable reaction pathway. The calculated energy barriers for different steps provide insights into the reaction kinetics. researchgate.net A similar approach can be applied to the acid-catalyzed hydrolysis of methyl β-D-fructopyranoside, the reverse reaction of its formation. This would involve modeling the protonation of either the glycosidic oxygen or the ring oxygen, followed by the departure of methanol and the attack of water.

QM/MM simulations are particularly valuable for studying enzyme-catalyzed reactions. researchgate.net While methyl β-D-fructopyranoside itself is a simple model, the principles are demonstrated in studies of related enzymes like fructosyltransferases. researchgate.net In these studies, the active site, including the substrate (like sucrose) and key amino acid residues, is treated with QM, while the rest of the protein and solvent are handled by MM. researchgate.net This allows for the calculation of potential energy profiles for reactions such as hydrolysis and transfructosylation, revealing that these reactions can be competitive with similar energy barriers. researchgate.net Such studies have shown that for fructosyl rings, the transition state often adopts a flattened ⁴E (half-chair) conformation. researchgate.net These findings provide a framework for understanding the enzymatic processing of fructosides and, by extension, the fundamental reactivity of the glycosidic bond in methyl β-D-fructopyranoside.

Table 3: Key Steps in Computationally Predicted Acid-Catalyzed Hydrolysis of a Methyl Pyranoside

StepDescriptionComputational MethodKey Information Obtained
1. Protonation A proton (H⁺) from the acidic medium attaches to either the glycosidic oxygen or the ring oxygen.DFT, QM/MMDetermination of the most likely protonation site based on calculated proton affinities and energies of the protonated species.
2. C-O Bond Cleavage The glycosidic bond (C₂-O) breaks, leading to the departure of the methanol molecule.DFT, QM/MMCalculation of the transition state structure and the activation energy barrier for this rate-determining step.
3. Oxocarbenium Ion Formation A transient, positively charged oxocarbenium ion intermediate is formed.DFT, QM/MMCharacterization of the geometry (e.g., half-chair or boat) and stability of this key intermediate.
4. Nucleophilic Attack A water molecule attacks the anomeric carbon (C₂) of the oxocarbenium ion.DFT, QM/MMModeling the approach of the water molecule and the formation of the new C-O bond.
5. Deprotonation The protonated hydroxyl group of the newly formed β-D-fructopyranose loses a proton to the solvent.DFT, QM/MMCompletion of the reaction pathway, yielding the final product and regenerating the acid catalyst.

Development and Refinement of Force Fields for Fructosides in Simulations

The accuracy of molecular mechanics and molecular dynamics simulations is fundamentally dependent on the quality of the underlying empirical force field. illinois.edunih.gov A force field is a set of parameters and potential energy functions that describe the interactions between atoms in a system. Significant effort has been dedicated to developing and refining force fields for carbohydrates, which present unique challenges due to their polarity, flexibility, and stereochemical complexity. nih.gov

General biomolecular force fields like AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) are widely used for carbohydrate simulations. nih.govgithub.io These force fields have specific parameter sets for carbohydrates, such as GLYCAM (for AMBER) and the CHARMM36 carbohydrate force field. arxiv.orgacs.org The development of these parameters involves fitting to a vast amount of experimental data (e.g., from NMR spectroscopy and X-ray crystallography) and high-level quantum mechanical calculations. nih.govmdpi.com

For fructosides, specific parameterization is crucial for accurately modeling the five-membered furanose or six-membered pyranose rings and the behavior of the glycosidic linkage. For example, refinements to the CHARMM carbohydrate force field have involved optimizing parameters for the ω torsion angle in (1→6)-linkages by comparing simulation results with experimental NMR J-coupling constants. acs.org Although this specific work focused on (1→6)-linkages, it highlights the methodology used to improve force field accuracy. Modifications to the force field for methyl β-d-fructofuranoside have been noted in the context of validating these parameter sets. acs.org

The validation of a force field is a critical step. For methyl glycosides, this can involve running long molecular dynamics simulations and comparing the resulting conformational ensembles with experimental data. For instance, the GLYCAM06 force field was validated by studying the puckering landscapes of methyl glycosides of uronic acids in explicit water, demonstrating the ability of the force field to reproduce known conformational preferences. arxiv.org The continuous refinement of these force fields, sometimes through systematic, automated pipelines, leads to more realistic and predictive simulations of fructosides and other carbohydrates. nih.govdoi.org

Table 4: Major Biomolecular Force Fields for Carbohydrate Simulation

Force Field FamilyCarbohydrate Parameter SetDevelopment PhilosophyKey Features for Fructosides
AMBER GLYCAM (e.g., GLYCAM06)Focus on reproducing structural and dynamic properties. Charges are often derived from fitting to quantum mechanical electrostatic potentials. github.ionih.govProvides parameters for a wide range of monosaccharides and linkages, enabling the study of fructosides and oligo/polysaccharides containing fructose.
CHARMM C36 Carbohydrate FFAims for a balance between intramolecular and intermolecular interactions, validated against a wide range of experimental data including crystal structures and thermodynamic properties. acs.orgnih.govIncludes specific parameters for furanoses and pyranoses. Undergoes continuous refinement based on QM calculations and NMR data to improve accuracy for glycosidic linkages and ring conformations. acs.org
GROMOS 53A6, 54A7Geared towards accurate reproduction of thermodynamic properties like free energies of solvation. github.ioCan be used for simulations of fructosides in solution, with a focus on obtaining correct thermodynamic behavior.
OPLS OPLS-AAOptimized to reproduce liquid properties (e.g., density, heat of vaporization) and solvation free energies. github.ioSuitable for simulations where the interaction with solvent and overall thermodynamic properties are of primary interest.

Role of Methyl Beta D Fructopyranoside in Advanced Synthetic Chemistry

Precursor for Complex Carbohydrate Synthesis

The synthesis of complex oligosaccharides is a cornerstone of glycochemistry, essential for studying their biological roles. Methyl beta-D-fructopyranoside serves as a key precursor in the assembly of these intricate structures. The general strategy involves using the methyl glycoside as a starting block, which can be selectively protected and then glycosylated to form larger chains.

High-yield glycosylations are critical for the successful synthesis of oligosaccharides. nih.gov The process often involves the use of glycosyl donors, such as trichloroacetimidates, which react with a free hydroxyl group on the precursor molecule. nih.gov For instance, a common strategy is to prepare a selectively protected this compound derivative, leaving a specific hydroxyl group available for glycosylation. This allows for the controlled, stepwise addition of other monosaccharide units, leading to the formation of di-, tri-, and even larger oligosaccharides with defined linkages. nih.gov

A novel reaction in carbohydrate chemistry, the pyranoside-into-furanoside (PIF) rearrangement, further highlights the utility of pyranoside precursors like this compound. researchgate.net This process involves an acid-promoted sulfation that induces a ring contraction from the six-membered pyranoside to a five-membered furanoside, followed by desulfation. researchgate.net This method provides a powerful tool for accessing furanoside-containing complex oligosaccharides, which are components of various bacterial polysaccharides. researchgate.net

Research has also focused on the enzymatic synthesis of fructosides using enzymes like β-fructofuranosidase. researchgate.net In a kinetically controlled process known as transglycosylation, methyl beta-D-fructofuranoside can be synthesized from sucrose (B13894) and methanol (B129727). researchgate.net While this produces the furanoside form, the underlying principles of enzymatic glycosylation are applicable to the synthesis of more complex structures starting from fructose-based precursors.

Building Block for Iminosugar Derivatives

Iminosugars are a class of carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. They are potent inhibitors of glycosidase enzymes and hold significant therapeutic potential for treating a range of diseases, including diabetes, viral infections, and genetic disorders like Gaucher disease. universiteitleiden.nlgriffith.edu.au this compound, derived from D-fructose, is a crucial building block for synthesizing various iminosugar derivatives, particularly those with a piperidine (B6355638) core like 1-deoxymannojirimycin (B1202084) (DMJ).

The synthesis of these compounds often begins with the conversion of D-fructose into a suitable methyl fructoside intermediate. nih.govacs.org A key strategy involves a one-step amination-cyclization cascade reaction. nih.govresearchgate.net This methodology allows for the stereoselective conversion of iodo-ketoses, derived from methyl fructosides, into iminosugars in high yields. acs.org

A typical synthetic route to 1-deoxymannojirimycin (DMJ) from D-fructose involves several key steps:

Glycoside Formation: D-fructose is first converted to an anomeric mixture of methyl D-fructofuranoside. nih.govacs.org

Iodination: The primary hydroxyl group (at C-6) is selectively replaced with iodine. acs.org

Hydrolysis: The methyl glycoside is hydrolyzed to yield 6-deoxy-6-iodo-D-fructose. acs.org

Amination-Cyclization: The iodo-ketose undergoes a reaction with an amine (e.g., aqueous ammonia (B1221849) for DMJ, or functionalized amines for N-substituted derivatives) which leads to intramolecular cyclization to form the piperidine ring of the iminosugar. nih.govacs.org

This cascade reaction has been used to achieve the shortest and highest-yielding syntheses of several N-functionalized DMJ derivatives to date. nih.gov

Target IminosugarStarting MaterialKey IntermediateSynthetic ApproachOverall YieldReference
1-Deoxymannojirimycin (DMJ)D-FructoseMethyl 6-deoxy-6-iodo-D-fructofuranosideAmination-cyclization cascade with NH₃62% (from methyl glycoside) acs.org
N-Butyl-DMJD-Fructose6-Deoxy-6-iodo-D-fructoseReductive amination with n-butylamine69% (over two steps) nih.govresearchgate.net
N-Benzyl-DMJD-Fructose6-Deoxy-6-iodo-D-fructoseReductive amination with benzylamine- nih.gov
1-Deoxymannojirimycin (DMJ)D-FructoseMethyl 1,3-isopropylidene-α-D-fructofuranoseMitsunobu reaction with N,O-di-Boc-hydroxylamine55% griffith.edu.au
2,5-Dideoxy-2,5-imino-D-mannitol (DMDP)D-Fructose2-Azidoethyl 5-azido-5-deoxy-β-D-fructopyranosideReductive amination (hydrogenation)- acs.org

Scaffold for Bio-based Surfactant Development

With a growing demand for sustainable and biodegradable materials, sugar-based surfactants have emerged as a promising alternative to petroleum-based products. kipmi.or.id this compound, with its hydrophilic polyol structure, serves as an excellent scaffold for the head group in the development of novel bio-based surfactants. rsc.orgresearchgate.net These surfactants are typically amphiphilic molecules, consisting of a hydrophilic sugar head and a hydrophobic alkyl tail.

The synthesis of these surfactants often involves the direct glycosidation of D-fructose with long-chain alcohols. researchgate.net To achieve stereocontrol and favor the formation of the thermodynamically stable alkyl 1-O-beta-D-fructopyranosides, reactions are often performed in heterogeneous media using promoters like iron(III) chloride. researchgate.net This approach avoids the oligomerization of fructose (B13574) and yields the desired alkyl-substituted products. researchgate.net

Another synthetic strategy involves a two-step process. First, D-fructose is reacted with an intermediate alcohol like 3-hydroxypropionitrile (B137533) to selectively form cyanoethyl-β-fructopyranoside. rsc.orgresearchgate.net This intermediate, which can be produced in high yield, is then hydrogenated to the corresponding amine. rsc.org The amine can subsequently be coupled with fatty acid methyl esters (FAMEs) to produce the final amphiphilic surfactant. researchgate.net This modular approach allows for the synthesis of a variety of surfactants with different chain lengths and properties. rsc.org

The properties of these fructose-based surfactants, such as their critical micelle concentration (CMC) and foaming ability, are influenced by the length of the alkyl chain. kipmi.or.idrsc.org Research has shown that these bio-derived surfactants can exhibit excellent surface-active properties, making them suitable for applications as emulsifiers, wetting agents, and cleansing agents. dntb.gov.ua

Table 2: Examples of Fructose-Based Surfactants This table provides examples of surfactants synthesized using fructose or its derivatives as the hydrophilic scaffold.

Surfactant TypeHydrophilic HeadHydrophobic TailSynthetic MethodReference
Alkyl β-D-fructopyranosideβ-D-FructopyranosylOctylHeterogeneous Fischer glycosidation with FeCl₃ researchgate.netrsc.org
Fructose-aminoamideFructopyranosyl-aminopropylC8, C10, C12 alkyl chainsTwo-step: cyanoethylation then amidation rsc.orgresearchgate.net
Fructose oleateFructoseOleic acidEnzymatic esterification (lipase) rsc.org
Cyanoethyl-β-fructopyranosideβ-FructopyranosylCyanoethylAcid-catalyzed reaction with 3-hydroxypropionitrile rsc.org

Model Compound for Studying Furanoside and Pyranoside Reaction Mechanisms

The coexistence of furanose (five-membered ring) and pyranose (six-membered ring) isomers for sugars like fructose provides a rich platform for mechanistic studies in carbohydrate chemistry. This compound and its furanoside counterpart, methyl beta-D-fructofuranoside, are frequently used as model compounds to investigate and compare the reactivity and stability of these two ring forms.

The formation of methyl glycosides from fructose in methanol (Fischer glycosidation) results in a mixture of four isomers: methyl α/β-D-fructopyranoside and methyl α/β-D-fructofuranoside. sci-hub.seresearchgate.net The product distribution is highly dependent on reaction conditions such as temperature, acid catalyst, and solvent polarity, reflecting the complex thermodynamic and kinetic interplay between the isomers. researchgate.netresearchgate.net Studying this reaction network provides direct insight into the relative stabilities and pathways of interconversion. sci-hub.se For example, it has been shown that fructose reacts more readily with an alcohol solvent than glucose, shifting the isomerization equilibrium and influencing the final product distribution. sci-hub.se

Enzymatic reactions also reveal differences in reactivity. Studies using copper radical oxidases from Fusarium graminearum on both methyl β-D-fructopyranoside and methyl β-D-fructofuranoside showed that both were oxidized at the primary hydroxyl of C6. nih.gov However, the conversion rates differed, with the pyranoside showing slightly higher conversion (19%) compared to the furanoside (16%), providing a quantitative comparison of their susceptibility to enzymatic oxidation. nih.gov

Furthermore, the development of synthetic methods that selectively produce either the pyranoside or furanoside form highlights the subtle mechanistic controls at play. researchgate.net For instance, solvent polarity has been shown to control the outcome of glycosylation, where higher concentrations of DMSO favor pyranoside formation, and lower concentrations favor the furanoside. researchgate.net These studies, using model compounds like this compound, are crucial for developing a deeper understanding of the fundamental principles that govern carbohydrate reactivity, which is essential for designing more efficient and selective syntheses of complex carbohydrates. pearson.comdiva-portal.org

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Catalytic Systems for Enhanced Efficiency and Selectivity

The development of efficient and highly selective synthetic methods for producing methyl β-D-fructopyranoside remains a key area of research. While traditional Fischer glycosidation is a common method, it often results in a mixture of isomers, including α- and β-anomers of both the pyranoside and furanoside forms. ncl.ac.uk Future efforts will likely focus on catalytic systems that can steer the reaction towards the desired β-pyranoside product with high fidelity.

One promising avenue is the exploration of novel heterogeneous catalysts, such as zeolites and other microporous materials. sci-hub.se These catalysts offer the advantage of easy separation and recyclability, making them attractive for sustainable and industrial-scale synthesis. Research into tailoring the pore size and surface chemistry of these materials could lead to catalysts that selectively bind and convert fructose (B13574) to the desired pyranoside isomer. Furthermore, controlling the solvent polarity during synthesis has been shown to influence the product distribution, suggesting that a systematic investigation of solvent effects with novel catalysts could yield highly selective processes. researchgate.net The use of mesoporous materials like MCM-41 has already shown promise in the alkylation of fructose, yielding alkyl fructopyranosides that are easily purified. lookchem.com

Another area of interest is the use of ω-halogenoalkyl alcohols in acid-catalyzed reactions with D-fructose, which has been shown to yield the corresponding β-D-fructopyranosides. researchgate.net Further exploration of this and similar methodologies could provide convenient routes to various alkyl β-D-fructopyranosides with potential biological applications. researchgate.net

Advanced Spectroscopic Probes for Dynamic Conformational Studies

Understanding the three-dimensional structure and conformational dynamics of methyl β-D-fructopyranoside is crucial for elucidating its reactivity and biological function. While X-ray crystallography has provided a static picture of the molecule, revealing a near-ideal ²C₅ chair conformation for the pyranose ring, the behavior in solution is more complex. nih.gov

Future research will benefit from the application of advanced spectroscopic techniques to probe these dynamics. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like ROESY, can provide detailed information about through-space interactions and help to define the conformational preferences in solution. rsc.orgacs.org The use of molecular dynamics (MD) simulations in conjunction with NMR data can offer a powerful approach to visualize the dynamic behavior of the glycosidic linkage and the flexibility of the pyranose ring. jst.go.jpnih.gov

Furthermore, techniques like Raman spectroscopy and vibrational circular dichroism (VCD) can provide complementary information about the vibrational modes of the molecule, which are sensitive to its conformation. mdpi.com The development and application of hyphenated techniques, such as Liquid Chromatography-NMR (LC-NMR), could also be instrumental in analyzing complex mixtures and identifying different isomeric forms of fructosides in real-time. numberanalytics.com

Integrated Computational and Experimental Approaches for Reaction Discovery and Optimization

The synergy between computational modeling and experimental work is set to revolutionize the field of glycoscience. nih.govmaynoothuniversity.ie Integrated approaches can significantly accelerate the discovery of new reactions and the optimization of existing synthetic routes for methyl β-D-fructopyranoside.

Computational methods, such as Density Functional Theory (DFT), can be employed to model reaction pathways, predict transition states, and understand the factors governing stereoselectivity in glycosylation reactions. rsc.org This can guide the rational design of new catalysts and reaction conditions. For instance, computational screening of different Lewis acids or organocatalysts could identify promising candidates for selective fructosylation.

Moreover, computational tools are invaluable for interpreting complex spectroscopic data. By calculating theoretical NMR parameters or vibrational spectra for different possible conformations, researchers can more accurately assign experimental signals and gain deeper insights into the structural and dynamic properties of methyl β-D-fructopyranoside and its derivatives. rsc.orgjst.go.jp This iterative cycle of prediction, experimentation, and refinement will be a powerful engine for innovation. nih.gov

Design and Synthesis of Novel Functionalized Derivatives with Tailored Reactivity

Methyl β-D-fructopyranoside serves as a valuable and versatile building block for the synthesis of more complex molecules. A significant area of future research will involve the design and synthesis of novel functionalized derivatives with tailored properties for specific applications.

The selective modification of the hydroxyl groups on the fructopyranoside ring is a key challenge and opportunity. The development of regioselective protection and activation strategies will enable the introduction of a wide array of functional groups at specific positions. For example, the introduction of chloro-substituents can create reactive sites for nucleophilic substitution, opening pathways to a variety of derivatives. smolecule.combiosynth.com

The synthesis of derivatives with modified backbones, such as deoxy or amino sugars, is another promising direction. rug.nl These modifications can profoundly alter the biological activity and physicochemical properties of the parent molecule. The development of efficient synthetic routes to these derivatives will expand the chemical space accessible from methyl β-D-fructopyranoside and could lead to the discovery of new therapeutic agents or functional materials. ncl.ac.uk

Expanding the Scope of Enzymatic Transformations and Biocatalytic Applications

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis, providing high selectivity and efficiency under mild reaction conditions. nih.gov The application of enzymes in the synthesis and modification of methyl β-D-fructopyranoside is a rapidly growing field with immense potential.

Enzymes such as β-fructofuranosidases have been used for the synthesis of methyl-fructosides, and optimizing reaction conditions such as temperature and pH can improve yields. researchgate.net Future research will likely focus on the discovery and engineering of novel enzymes with tailored substrate specificities and catalytic activities. This could involve screening microbial sources for new glycosidases or using directed evolution to improve the performance of existing enzymes. nih.gov

Enzymatic methods can also be used for the regioselective modification of methyl β-D-fructopyranoside. For instance, oxidases can be employed for the selective oxidation of specific hydroxyl groups, a transformation that is often challenging to achieve with chemical methods. nih.govrug.nlrsc.org The development of chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysis, will be a particularly fruitful area of research. researchgate.net Furthermore, the use of whole-cell biocatalysts or immobilized enzymes in outer membrane vesicles presents innovative approaches for sustainable and scalable biocatalytic processes. nih.gov

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in Methyl β-D-fructopyranoside bioactivity studies?

  • Methodological Answer : Non-linear regression models (e.g., Hill equation) quantify EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Open-source tools like R or Python’s SciPy streamline reproducibility .

Q. How should researchers present structural and activity data in publications to ensure clarity?

  • Methodological Answer : Follow IUPAC nomenclature and provide annotated NMR/HRMS spectra in supplementary materials. Use tables to summarize kinetic parameters (kcat, Km) and figures to illustrate molecular interactions (e.g., PyMOL-rendered protein-ligand complexes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.